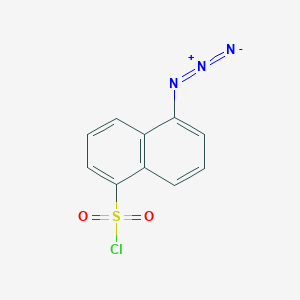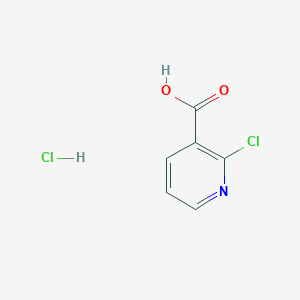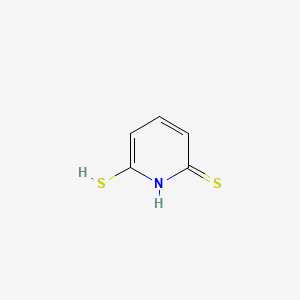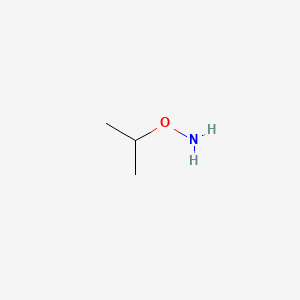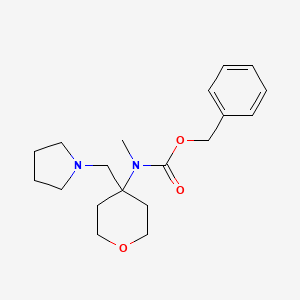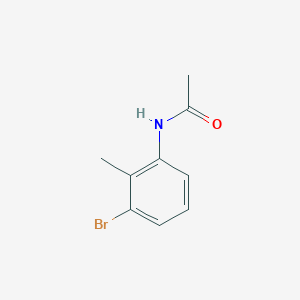
N-(3-bromo-2-methylphenyl)acetamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-(3-bromo-2-methylphenyl)acetamide consists of a brominated phenyl ring attached to an acetamide functional group. The bromine atom is positioned at the 3-position, and the methyl group is at the 2-position on the phenyl ring. The acetamide moiety contributes to the overall structure, conferring its amide functionality .
Wissenschaftliche Forschungsanwendungen
Molecular Conformations and Supramolecular Assembly
Halogenated N,2-diarylacetamides, including compounds similar to N-(3-bromo-2-methylphenyl)acetamide, have been studied for their molecular conformations and supramolecular assembly. These compounds exhibit diverse molecular interactions, such as N-H...O and C-H...π(arene) hydrogen bonds, contributing to their structural characteristics (Nayak et al., 2014).
Spectroscopic and Electronic Properties
Research has been conducted on compounds analogous to N-(3-bromo-2-methylphenyl)acetamide, focusing on their electronic properties and vibrational mode couplings. This includes spectroscopic analysis and quantum chemical investigations to understand their electronic structure and stability (Viana et al., 2017).
Crystal Structure Analysis
Studies on the crystal structures of compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide insights into the conformation of N-H bonds and intermolecular hydrogen bonding patterns, which are relevant to understanding the structural behavior of N-(3-bromo-2-methylphenyl)acetamide (Gowda et al., 2007).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a compound structurally related to N-(3-bromo-2-methylphenyl)acetamide, has been used as an intermediate in the synthesis of antimalarial drugs. Research on chemoselective acetylation techniques using immobilized lipase catalysts highlights its potential in drug synthesis (Magadum & Yadav, 2018).
Pharmacological Potential of Derivatives
The synthesis and pharmacological assessment of acetamide derivatives, including those structurally related to N-(3-bromo-2-methylphenyl)acetamide, have revealed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies demonstrate the therapeutic potential of such compounds (Rani et al., 2016).
Synthesis Under Microwave Irradiation
Research has explored the synthesis of various acetamide derivatives, including N-(4-methylphenyl) acetamide, under microwave irradiation. This method offers advantages like short reaction times and high yield, demonstrating the efficient synthesis of compounds structurally similar to N-(3-bromo-2-methylphenyl)acetamide (Liu Chang-chu, 2014).
Noncovalent Interaction Studies
Studies on compounds such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, which share structural features with N-(3-bromo-2-methylphenyl)acetamide, focus on noncovalent interactions like hydrogen, stacking, and halogen bonding. These interactions are critical for understanding the stability and reactivity of such compounds (Gouda et al., 2022).
Antimicrobial Evaluation
Some derivatives of N-(3-bromo-2-methylphenyl)acetamide, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, have been synthesized and evaluated for their antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Enzyme Inhibitory Potential
Research on sulfonamides with acetamide moieties, similar to N-(3-bromo-2-methylphenyl)acetamide, has investigated their enzyme inhibitory potential. These studies provide insights into the development of enzyme inhibitors for therapeutic applications (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-bromo-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAPEVMVBWRSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400104 | |
| Record name | N-(3-bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-2-methylphenyl)acetamide | |
CAS RN |
54879-19-5 | |
| Record name | N-(3-bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

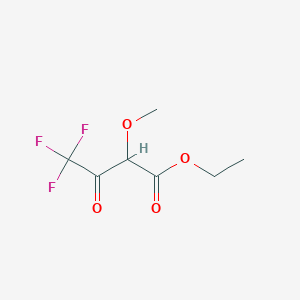
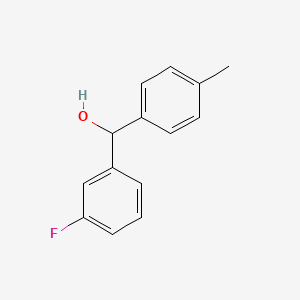
![3-(2-Naphthalen-1-yl-[1,3]dithian-2-yl)-propan-1-ol](/img/structure/B1608954.png)
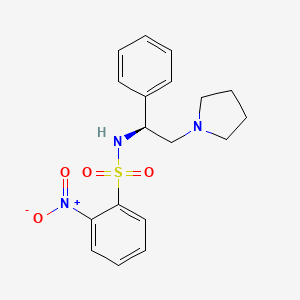
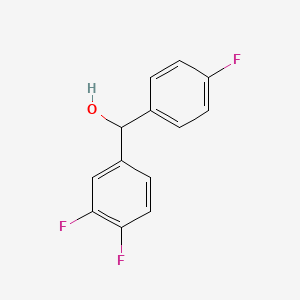
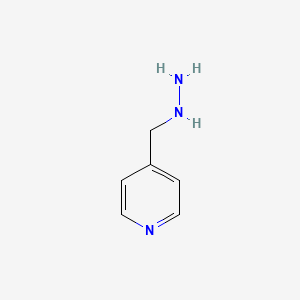
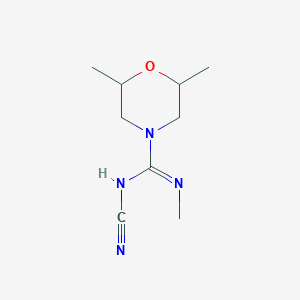
![2-Chloro-N-[5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B1608960.png)

